molecular formula C13H10ClN3O5S B1607836 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride CAS No. 677326-85-1

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride

Cat. No.: B1607836
CAS No.: 677326-85-1
M. Wt: 355.75 g/mol
InChI Key: LNIURRRAXLGQOI-UHFFFAOYSA-N
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Description

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride is an organic compound with the molecular formula C₁₃H₁₀ClN₃O₅S. It is a sulfonyl chloride derivative, characterized by the presence of a nitrophenyl group and a carbamoylamino linkage. This compound is notable for its applications in organic synthesis, particularly in the formation of sulfonamide bonds, which are crucial in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of Carbamoylamino Derivative: 4-nitroaniline is then reacted with phosgene (COCl₂) to form 4-nitrophenyl isocyanate.

    Coupling Reaction: The 4-nitrophenyl isocyanate is reacted with 4-aminobenzenesulfonyl chloride to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are used for the reduction of the nitro group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

    Aminobenzenesulfonyl Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.

    Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide linkages, enhancing their stability and activity.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability and mechanical strength.

    Analytical Chemistry: Acts as a reagent for the derivatization of analytes, improving their detection and quantification in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. These bonds are stable and resistant to hydrolysis, making them valuable in drug design and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-nitrophenyl)carbamoylamino]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    4-nitrobenzenesulfonyl Chloride: Lacks the carbamoylamino group, making it less versatile in forming complex structures.

    4-aminobenzenesulfonyl Chloride: Contains an amino group instead of a nitro group, altering its reactivity and applications.

Uniqueness

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride is unique due to its dual functional groups (nitro and sulfonyl chloride), which allow for a wide range of chemical modifications and applications. Its ability to form stable sulfonamide bonds makes it particularly valuable in medicinal chemistry and bioconjugation.

Properties

IUPAC Name

4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c14-23(21,22)12-7-3-10(4-8-12)16-13(18)15-9-1-5-11(6-2-9)17(19)20/h1-8H,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIURRRAXLGQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375068
Record name 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-85-1
Record name 4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-85-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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